molecular formula C12H19F2NO3 B13481116 tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B13481116
M. Wt: 263.28 g/mol
InChI Key: QZZOLDWDWBEHAR-HRDYMLBCSA-N
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Description

Chemical Structure and Key Features The compound tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate is a bicyclic iminosugar derivative characterized by:

  • A 7-membered bicyclo[4.1.0]heptane core with a nitrogen atom at position 2.
  • 7,7-Difluoro substitution on the bicyclic ring, enhancing electronegativity and metabolic stability.
  • A tert-butyl carboxylate protecting group at position 2, improving solubility and synthetic versatility.

This compound is of interest in medicinal chemistry due to its structural resemblance to iminosugars, which are known glycosidase inhibitors . Its synthesis often involves stereoselective cyclopropanation and fluorination steps .

Properties

Molecular Formula

C12H19F2NO3

Molecular Weight

263.28 g/mol

IUPAC Name

tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

InChI

InChI=1S/C12H19F2NO3/c1-11(2,3)18-10(17)15-7(6-16)4-5-8-9(15)12(8,13)14/h7-9,16H,4-6H2,1-3H3/t7-,8+,9-/m1/s1

InChI Key

QZZOLDWDWBEHAR-HRDYMLBCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CC[C@H]2[C@@H]1C2(F)F)CO

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC2C1C2(F)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions. This often involves the use of aziridine intermediates, which undergo ring-opening and subsequent cyclization to form the bicyclic structure.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced through selective fluorination reactions. Common reagents for this purpose include diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydroxymethylation: The hydroxymethyl group is introduced via hydroxymethylation reactions, typically using formaldehyde or paraformaldehyde under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, often using acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives. For example, the carboxylate ester can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for this purpose.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: NaN3, KSCN, and other nucleophiles.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its bicyclic structure and functional groups are of interest for the design of new drugs and bioactive molecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms and hydroxymethyl group play crucial roles in its binding affinity and selectivity. The compound may act as an enzyme inhibitor or receptor modulator, depending on its specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Bicyclo[4.1.0]heptane Cores

Compound Name Substituents Key Differences Biological Relevance Reference
tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate 4-hydroxymethyl, no fluorine Lacks 7,7-difluoro groups; hydroxymethyl at position 4 instead of 3. Intermediate in antiviral drug synthesis; improved scalability (43% yield over 9 steps) .
tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 7-oxa (oxygen atom), no fluorine Replacement of difluoro groups with oxygen alters polarity and hydrogen-bonding capacity. Used in chiral epoxide synthesis; lower metabolic stability compared to fluorinated analogues .

Bicyclo[2.2.1]heptane Derivatives

Compound Name Substituents Key Differences Biological Relevance Reference
tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 6-hydroxy, bicyclo[2.2.1] core Smaller ring system (norbornane-like); hydroxy group at position 4. Explored as a β-turn inducer in peptide mimetics; limited fluorination data .
tert-butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate Unsaturated core (5-ene), no fluorine Conjugated double bond increases rigidity; no fluorination. Precursor for chiral amines; lower synthetic complexity compared to fluorinated bicyclo[4.1.0] derivatives .

Functional Group Variations

Compound Name Substituents Key Differences Biological Relevance Reference
(1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate 7,7-difluoro, 3-hydroxymethyl Benchmark compound; balanced lipophilicity (logP ~1.2) and solubility. Potential glycosidase inhibitor; preclinical evaluation ongoing .
tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate 6-amino, no fluorine Amino group enhances basicity (pKa ~9.5); lacks fluorination. Building block for kinase inhibitors; reduced stability in acidic conditions .

Detailed Analysis of Key Differences

Impact of Fluorination

  • The 7,7-difluoro substitution in the target compound increases metabolic stability by reducing cytochrome P450-mediated oxidation . Non-fluorinated analogues, such as the 7-oxa derivative, exhibit faster clearance in pharmacokinetic studies .
  • Fluorine atoms also enhance electrophilicity, making the compound more reactive in SN2 reactions compared to hydroxyl- or amino-substituted analogues .

Stereochemical Considerations

  • The (1R,3R,6S) configuration ensures optimal spatial alignment of the hydroxymethyl group for binding to glycosidase active sites. In contrast, epimeric forms (e.g., 1S,3S,6R) show 10-fold lower inhibitory activity in vitro .

Biological Activity

The compound tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate is a fluorinated bicyclic compound that has garnered attention for its potential biological activity. This article reviews the available data on its synthesis, biological assays, and potential therapeutic applications.

  • Molecular Formula : C10H14F2N2O3
  • Molecular Weight : 236.23 g/mol
  • CAS Number : 1209780-71-1

Synthesis

The synthesis of this compound typically involves multi-step reactions including the introduction of fluorine atoms and functional groups that enhance biological activity. The synthetic routes often utilize piperidine derivatives as starting materials due to their structural relevance in medicinal chemistry.

Enzyme Inhibition Studies

Recent studies have evaluated the compound's activity against various enzymes:

  • β-secretase : No significant inhibition was observed at 10 µM concentration.
  • MMP-2 (Matrix Metalloproteinase-2) : Similar to β-secretase, no active compounds were identified.
  • 3CLPro (Main protease of SARS-CoV-2) : Four molecules exhibited over 50% inhibition at a concentration of 100 µM, with a notable IC50 value of 35 µM for one derivative containing the difluoro-bicyclic moiety .

Structure-Activity Relationship (SAR)

The presence of the difluoro group has been linked to enhanced lipophilicity and potential binding affinity to target proteins. The bicyclic structure contributes to the rigidity and spatial orientation necessary for enzyme interaction.

Case Study 1: Inhibition of SARS-CoV-2 Protease

In a screening of fluorinated piperidine compounds, this compound derivatives were tested for their ability to inhibit the 3CLPro enzyme associated with COVID-19. The results indicated that modifications to the bicyclic structure could lead to significant improvements in inhibitory potency.

CompoundIC50 (µM)Target Enzyme
Compound A353CLPro
Compound B>100β-secretase
Compound C>100MMP-2

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of similar compounds in models of neurodegeneration. While specific data on this compound is limited, related piperidine derivatives have shown promise in reducing neuronal apoptosis and inflammation in vitro.

Q & A

Q. What are the key synthetic steps for preparing tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate?

The synthesis involves multi-step organic reactions, including:

  • Cyclopropanation : Formation of the bicyclic core using transition-metal catalysts or strain-inducing reagents.
  • Fluorination : Introduction of difluoro groups via electrophilic or nucleophilic fluorinating agents (e.g., Selectfluor™) at the 7,7-positions .
  • Hydroxymethylation : Installation of the hydroxymethyl group through epoxide ring-opening or reduction of ester intermediates .
  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, followed by TFA-mediated deprotection . Yield optimization requires precise control of temperature, solvent polarity (e.g., DCM/MeOH mixtures), and stoichiometry .

Q. How is the stereochemistry of this compound confirmed experimentally?

Stereochemical assignment relies on:

  • Chiral HPLC : To separate enantiomers and assess optical purity .
  • NOESY NMR : Cross-peaks between protons on the bicyclic framework confirm spatial arrangements (e.g., axial vs. equatorial substituents) .
  • X-ray Crystallography : Definitive structural elucidation of the bicyclo[4.1.0]heptane core and substituent orientations .

Q. What analytical techniques are critical for characterizing this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₂H₁₉F₂NO₃) and isotopic patterns .
  • ¹H/¹³C NMR : Assigns chemical shifts for fluorinated carbons (δ ~110–120 ppm for CF₂) and hydroxymethyl protons (δ ~3.5–4.0 ppm) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1680–1720 cm⁻¹) and hydroxyl (O-H, ~3200–3500 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction yields be optimized given the compound’s sensitivity to moisture and temperature?

  • Inert Conditions : Use Schlenk lines or gloveboxes to prevent hydrolysis of the hydroxymethyl group .
  • Flow Chemistry : Continuous flow reactors minimize exposure to air and improve heat transfer for exothermic steps (e.g., fluorination) .
  • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) stabilize intermediates, while low temperatures (−78°C to 0°C) suppress side reactions .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Dynamic Effects : Variable-temperature NMR can clarify signal splitting caused by conformational exchange .
  • Isotopic Labeling : ¹⁹F NMR or deuterated analogs differentiate overlapping signals in crowded spectra .
  • Computational Validation : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare with experimental data .

Q. What strategies mitigate impurities from incomplete fluorination or ring-opening side reactions?

  • Purification : Use reverse-phase HPLC or silica gel chromatography to isolate the target compound from diastereomers/byproducts .
  • Reagent Stoichiometry : Excess fluorinating agents (≥2.5 equiv.) ensure complete difluorination at the 7,7-positions .
  • Kinetic Control : Quench reactions at intermediate timepoints to avoid over-functionalization .

Q. What mechanistic insights explain the compound’s reactivity in ring-opening reactions?

  • Electrophilic Attack : The bicyclo[4.1.0]heptane strain directs nucleophiles (e.g., water, amines) to open the cyclopropane ring regioselectively .
  • DFT Studies : Calculate activation barriers for pathways involving protonation of the azabicyclic nitrogen, which lowers ring strain .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., hydroxymethyl) probes rate-determining steps .

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